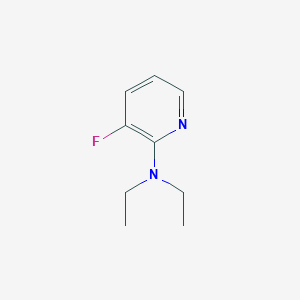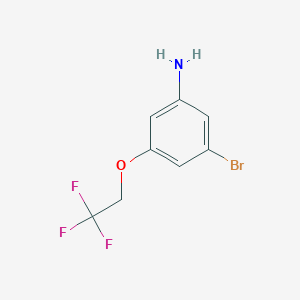
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline consists of a bromine atom (Br), a trifluoroethoxy group ((CF3)2CHO), and an aniline group (NH2) attached to a benzene ring .Physical And Chemical Properties Analysis
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline has a molecular weight of 256.02 . It is a liquid at room temperature .Applications De Recherche Scientifique
Vibrational Analysis and NLO Materials
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline and similar compounds have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial in understanding the effects of substituents on the vibrational spectra of aniline molecules. Such analyses are essential for the development of materials with nonlinear optical (NLO) properties (Revathi et al., 2017).
Synthesis Methods
Research has been conducted on the synthesis of meta-bromo- and meta-trifluoromethylanilines, starting from compounds like 3-tribromomethylcyclopentanone. This synthesis is significant for producing anilines with challenging substitution patterns, highlighting the versatility of these compounds in chemical synthesis (Staudt et al., 2022).
Impurity Identification in Pharmaceuticals
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline has been used in the pharmaceutical industry for identifying and characterizing unknown impurities. Techniques like LC-SPE/NMR have been applied for rapid impurity profiling, crucial in drug development processes (Harča et al., 2016).
Epoxy Systems and Water Resistance
Studies on epoxy systems containing compounds like N,N-Bis (2,3-epoxypropyl) aniline, which include bromo, chloro, and trifluoromethyl substituents, have shown significant improvements in water resistance. This research is vital for developing advanced materials with enhanced durability (Johncock & Tudgey, 1983).
Insecticide Development
Anilines, including those with bromo and trifluoromethyl substituents, have been explored for their potential in insecticide development. Structure-activity relationship studies of these compounds have led to the discovery of variants with improved insecticidal potency (Johnson et al., 2017).
Safety And Hazards
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCHSINCJGVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




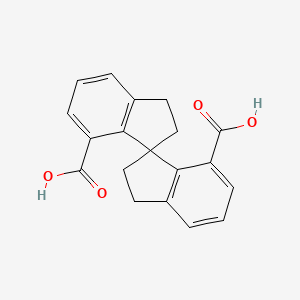
![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)
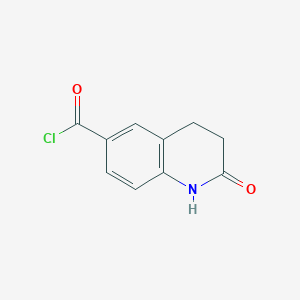
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)


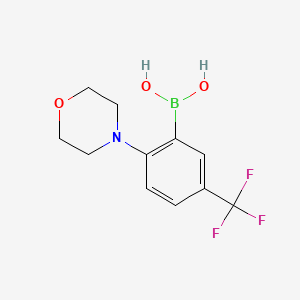
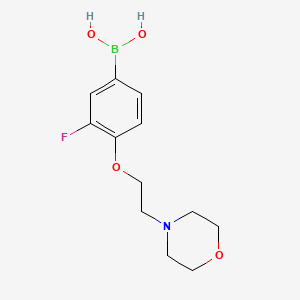
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
